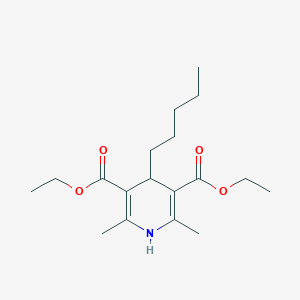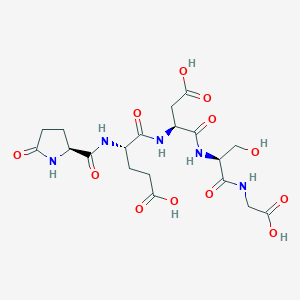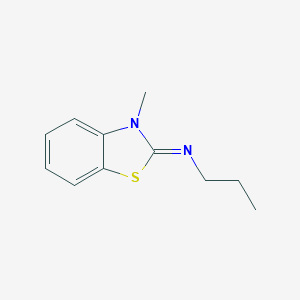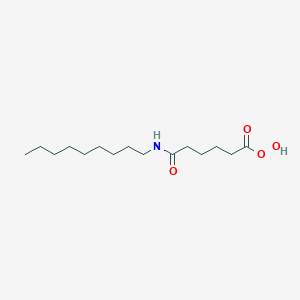
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate, also known as A-1264087, is a chemical compound with potential therapeutic applications. It belongs to the class of dihydropyridine derivatives, which are known for their calcium channel blocking properties.
Mechanism of Action
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate exerts its pharmacological effects by blocking L-type calcium channels. These channels are responsible for the influx of calcium ions into cells, which is necessary for various cellular processes. By blocking these channels, Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate reduces the influx of calcium ions, leading to a decrease in cellular excitability and neurotransmitter release.
Biochemical and physiological effects:
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate has been shown to have several biochemical and physiological effects. It reduces oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders. It also enhances mitochondrial function and promotes the survival of dopaminergic neurons, which are affected in Parkinson's disease. In addition, it lowers blood pressure by reducing the contractility of vascular smooth muscle cells.
Advantages and Limitations for Lab Experiments
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate has several advantages for lab experiments. It is a potent and selective L-type calcium channel blocker, which makes it a useful tool for investigating the role of calcium channels in various cellular processes. It is also relatively stable and easy to synthesize, which makes it a convenient compound for experimental use. However, its low solubility in water can be a limitation for some experiments, and its effects on other ion channels and receptors should be taken into consideration when interpreting results.
Future Directions
There are several future directions for the study of Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Further studies are needed to elucidate its mechanisms of action and to evaluate its efficacy and safety in clinical trials. Another area of interest is its potential use in the treatment of hypertension, either alone or in combination with other antihypertensive drugs. Finally, the development of new derivatives of Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate with improved pharmacological properties is an area of active research.
Synthesis Methods
The synthesis of Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate involves the condensation reaction of 2,6-dimethyl-3,5-pyridinedicarboxylic acid with 4-pentyl-1,3-diaminopropane in the presence of diethyl carbonate and triethylamine. The reaction is carried out under reflux conditions for several hours, and the product is obtained as a white solid after purification.
Scientific Research Applications
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. It also has antihypertensive properties and has been evaluated for its potential use in the treatment of hypertension.
properties
CAS RN |
105831-51-4 |
|---|---|
Molecular Formula |
C18H29NO4 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H29NO4/c1-6-9-10-11-14-15(17(20)22-7-2)12(4)19-13(5)16(14)18(21)23-8-3/h14,19H,6-11H2,1-5H3 |
InChI Key |
ZWAWBRKQXKXLHS-UHFFFAOYSA-N |
SMILES |
CCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Canonical SMILES |
CCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
synonyms |
DIETHYL 2,6-DIMETHYL-4-PENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI)](/img/structure/B35333.png)

![N-[5-amino-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide](/img/structure/B35337.png)



![2H-Pyrido[3,4-e][1,2]oxazine](/img/structure/B35347.png)
![[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B35352.png)


